![molecular formula C16H29O5P B14357013 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate CAS No. 90138-77-5](/img/structure/B14357013.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-YL dodecanoate is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure containing phosphorus, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphabicyclo compounds.
Scientific Research Applications
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized as a flame retardant additive in polymeric materials to enhance fire resistance.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a dodecanoate ester.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: An oxidized derivative with an ethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate is unique due to its long-chain ester group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and compatibility with organic solvents.
Properties
CAS No. |
90138-77-5 |
|---|---|
Molecular Formula |
C16H29O5P |
Molecular Weight |
332.37 g/mol |
IUPAC Name |
2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl dodecanoate |
InChI |
InChI=1S/C16H29O5P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-16-12-18-22(19-13-16)20-14-16/h2-14H2,1H3 |
InChI Key |
NURNOAPICJSDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12COP(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
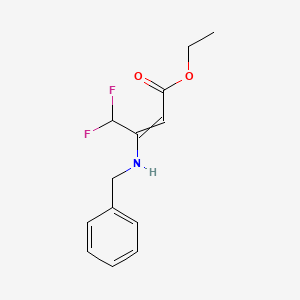
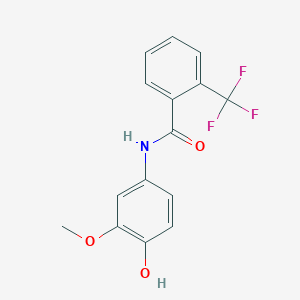
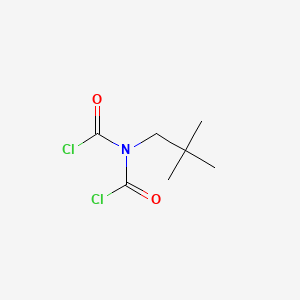
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
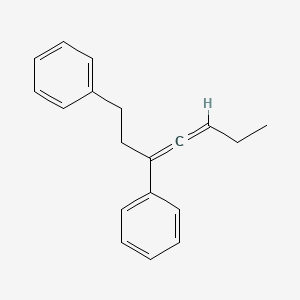
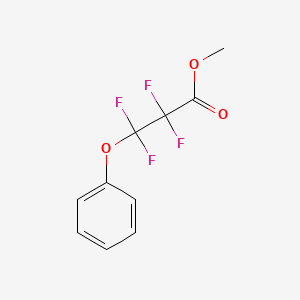
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
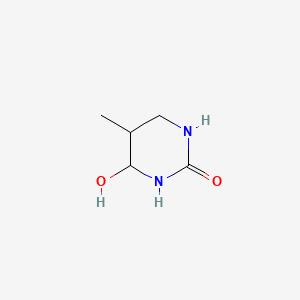
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
